molecular formula C11H11N3 B3195104 (4-(Pyrazin-2-yl)phenyl)methanamine CAS No. 885468-58-6

(4-(Pyrazin-2-yl)phenyl)methanamine

Cat. No.: B3195104
CAS No.: 885468-58-6
M. Wt: 185.22
InChI Key: KEDFZUQJTGPWLL-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yl)phenyl)methanamine (CAS 885468-58-6) is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . Its structure features a pyrazine ring linked to a phenyl methanamine group. Compounds containing the pyrazine scaffold are of significant interest in medicinal chemistry and are present in marketed drugs, particularly in the fields of anti-tumor and anti-infective research . Scientific literature indicates that close structural analogues of this compound, specifically those featuring a pyrazine core and a phenyl methanamine group, have been investigated as key scaffolds in drug discovery. For instance, such structures have been identified and optimized as selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR) . This receptor is a promising target for neurological disorders, and research into these molecules highlights their potential value in developing new therapeutic agents for conditions like schizophrenia and Alzheimer's disease . This product is intended for research and development applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pyrazin-2-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDFZUQJTGPWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Heterocyclic Organic Chemistry

Heterocyclic organic chemistry is a major branch of chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. britannica.com These non-carbon atoms, such as nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties to the molecules. nih.gov

(4-(Pyrazin-2-yl)phenyl)methanamine is firmly rooted in this field as it incorporates a pyrazine (B50134) ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. britannica.comnih.gov Pyrazine itself is a colorless, water-soluble solid and belongs to the diazine family. britannica.com The pyrazine moiety is a key component in numerous biologically active and industrially significant compounds. britannica.comtandfonline.com

The structure of this compound also features a phenylmethanamine group, also known as benzylamine (B48309). wikipedia.org This part of the molecule consists of a benzyl (B1604629) group attached to an amine. wikipedia.org Benzylamine is a common precursor in organic synthesis and is utilized in the industrial production of many pharmaceuticals. wikipedia.org The combination of the electron-deficient pyrazine ring and the versatile phenylmethanamine unit in a single molecule creates a compound with potential for diverse chemical transformations and biological interactions.

Significance As a Privileged Scaffold and Building Block

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets with high affinity. openochem.org These scaffolds serve as versatile templates for the development of new drugs. openochem.orgmdpi.com The concept was first introduced in 1988 to describe recurring structural motifs in biologically active compounds. openochem.orgmdpi.com

The pyrazine (B50134) nucleus is considered a privileged scaffold due to its presence in a wide array of pharmacologically active compounds. mdpi.com Pyrazine derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govmdpi.com The structural rigidity and the ability of the nitrogen atoms to participate in hydrogen bonding contribute to the pyrazine ring's ability to interact with various biological targets. nih.gov

As a derivative of pyrazine, (4-(Pyrazin-2-yl)phenyl)methanamine holds potential as a privileged scaffold. Its structure can be systematically modified to create libraries of new compounds for drug discovery. The phenylmethanamine portion of the molecule provides a readily functionalizable handle for such modifications. nbinno.com Furthermore, this compound serves as a valuable "building block" in organic synthesis, providing a pre-formed pyrazinyl-phenyl unit that can be incorporated into more complex molecular architectures. nbinno.com

Overview of Research Trajectories

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the aminomethyl group onto the pre-formed (4-(pyrazin-2-yl)phenyl) scaffold. These methods are often efficient for producing the target compound in high yield from advanced intermediates.

Reductive Amination Pathways

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. libretexts.org In the context of synthesizing this compound, this pathway typically involves the reaction of 4-(pyrazin-2-yl)benzaldehyde (B164228) with an ammonia (B1221849) source, followed by the reduction of the resulting imine intermediate. This two-step, one-pot process is highly efficient and can be achieved using various reagents and catalysts.

The initial step involves the formation of an imine from the reaction of the aldehyde with an ammonia source, such as aqueous ammonia or ammonium (B1175870) formate. rsc.org The subsequent reduction of the imine can be accomplished using a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. libretexts.orgnih.gov The choice of reducing agent and reaction conditions can be tailored to optimize the yield and minimize side products. For instance, cobalt and iron-based catalysts have been shown to be effective for the reductive amination of aromatic aldehydes under mild conditions. nih.govacs.org

A representative, though not explicitly documented for this specific compound, procedure would involve dissolving 4-(pyrazin-2-yl)benzaldehyde in a suitable solvent like methanol (B129727), followed by the addition of an ammonia source. A reducing agent such as sodium borohydride would then be added portion-wise to reduce the in-situ formed imine to the desired primary amine.

Coupling Reactions and Arylation Procedures

The formation of the C-C bond between the pyrazine and phenyl rings is a critical step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a powerful and frequently utilized method for this purpose. This reaction typically involves the palladium-catalyzed coupling of a halopyrazine, such as 2-chloropyrazine (B57796), with a substituted phenylboronic acid.

For the synthesis of a precursor to this compound, such as 4-(pyrazin-2-yl)benzaldehyde or 4-(pyrazin-2-yl)benzonitrile, 2-chloropyrazine can be coupled with 4-formylphenylboronic acid or 4-cyanophenylboronic acid, respectively. These reactions are generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as sodium carbonate or potassium phosphate (B84403), in a suitable solvent system like a mixture of toluene (B28343) and water.

Pyrazine PrecursorPhenyl PrecursorCatalystBaseSolventProduct
2-Chloropyrazine4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water4-(Pyrazin-2-yl)benzaldehyde
2-Bromopyrazine4-Cyanophenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/Water4-(Pyrazin-2-yl)benzonitrile
2-Chloropyrazine(4-(Aminomethyl)phenyl)boronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/WaterThis compound

This table presents plausible reaction conditions based on typical Suzuki-Miyaura couplings for similar substrates.

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound can also be achieved through well-designed multi-step sequences starting from readily available precursors. A common strategy involves the initial construction of a functionalized (4-(pyrazin-2-yl)phenyl) intermediate, which is then converted to the final aminomethyl product.

One such sequence begins with the Suzuki-Miyaura coupling of a 2-halopyrazine with 4-cyanophenylboronic acid to yield 4-(pyrazin-2-yl)benzonitrile. The nitrile group can then be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF), or through catalytic hydrogenation using a catalyst like Raney nickel.

Alternatively, a synthetic route can commence with the coupling of a 2-halopyrazine with 4-formylphenylboronic acid to produce 4-(pyrazin-2-yl)benzaldehyde. This aldehyde can then be converted to the target amine via the reductive amination pathway as described in section 2.1.1. A United States Patent outlines a similar multi-step synthesis for related C-pyrazine-methylamines, highlighting the industrial applicability of such sequences. nih.gov

Precursor Compound Chemistry and Derivatization Routes

The successful synthesis of this compound is heavily reliant on the availability and chemistry of its key precursors. The strategic functionalization of both the pyrazine and phenyl moieties is crucial for building the desired molecular framework.

Aminopyrazine and Phenyl Precursors

The synthesis often starts with commercially available or readily synthesized pyrazine and phenyl building blocks. 2-Aminopyrazine can serve as a starting material for the synthesis of various functionalized pyrazines. For the phenyl component, substituted phenylboronic acids are key intermediates for Suzuki-Miyaura coupling reactions. For example, 4-formylphenylboronic acid and 4-cyanophenylboronic acid are common precursors for introducing a functional handle that can later be converted into the aminomethyl group.

The synthesis of these precursors is well-established. For instance, 4-formylphenylboronic acid can be prepared from 4-bromobenzaldehyde (B125591) through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

Functionalization of Phenyl and Pyrazine Moieties

The functionalization of the phenyl and pyrazine rings can be performed at various stages of the synthesis. For the phenyl ring, electrophilic aromatic substitution reactions can be used to introduce functional groups. However, a more common and regioselective approach is to start with an already functionalized phenyl ring, such as 4-bromobenzonitrile (B114466) or 4-bromobenzaldehyde, and then perform the cross-coupling reaction.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. The primary coupling step, typically a Suzuki-Miyaura reaction between a 2-halopyrazine (e.g., 2-chloropyrazine) and a substituted phenylboronic acid (e.g., 4-cyanophenylboronic acid), is particularly sensitive to conditions which dictate yield and purity.

Aqueous solvent systems, such as a mixture of toluene and water, have been shown to be effective, promoting high catalyst activity and allowing for the use of water-soluble bases like potassium phosphate. researchgate.netnih.gov The use of water as a solvent component is also considered a "green chemistry" approach. nih.gov Polar aprotic solvents are also widely employed. For instance, 1,4-Dioxane is a common choice that facilitates good yields when used in conjunction with bases like potassium phosphate. mdpi.com In some optimizations, alcoholic solvents such as methanol have been identified as optimal, leading to reduced reaction times and improved yields. acs.org The selection is often empirical, requiring screening to identify the best conditions for a specific substrate combination.

Table 1: Effect of Solvents on Suzuki-Miyaura Coupling Yield Note: This table represents typical results for Suzuki-Miyaura couplings of heteroaryl chlorides based on findings in the literature. Yields are illustrative.

Solvent SystemBaseTypical Yield (%)Reference
Toluene / H₂OK₃PO₄High researchgate.net
1,4-DioxaneK₃PO₄Good to Excellent mdpi.com
Methanol (MeOH)K₂CO₃High acs.org
Dimethylformamide (DMF)Na₂CO₃Moderate to Good researchgate.net

Temperature is a crucial parameter that must be carefully controlled to ensure an efficient reaction while minimizing degradation of the catalyst and substrates. Suzuki-Miyaura reactions are often thermally driven, with elevated temperatures required to achieve a reasonable reaction rate, particularly when using less reactive aryl chlorides. researchgate.netresearchgate.net Studies on similar coupling reactions show a significant sensitivity to temperature; for example, increasing the temperature from 25°C to 70°C can dramatically increase the product yield. researchgate.net

However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts, such as homocoupling of the boronic acid. Therefore, an optimal temperature must be found that balances reaction speed with selectivity and catalyst stability. While most of these reactions are run at atmospheric pressure, the use of sealed reaction vessels can lead to an increase in pressure, especially when using volatile solvents at temperatures above their boiling point. This can sometimes be advantageous in accelerating the reaction rate.

The catalytic system, comprising a palladium source, a ligand, and a base, is the engine of the Suzuki-Miyaura reaction. nobelprize.org The development of highly active and stable catalysts has been essential for extending the reaction's utility to challenging substrates like electron-deficient heteroaryl chlorides. organic-chemistry.org

Palladium Source: Common palladium precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Palladium(II) chloride (PdCl₂). mdpi.comresearchgate.netclockss.org The choice often depends on cost, stability, and ease of handling.

Ligands: The ligand is arguably the most critical component, as it stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more electron-rich and bulky phosphine ligands, such as dialkylbiphenylphosphines, often provide superior activity for coupling heteroaryl chlorides. mdpi.comorganic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as highly effective alternatives, offering excellent stability and activity, enabling reactions under aqueous conditions. researchgate.net

Pincer Ligands: Novel palladium(II) complexes with ONO-pincer type ligands have demonstrated superior catalytic activity and recyclability in the coupling of 2-chloropyrazine, functioning well even at low catalyst loadings. researchgate.netconsensus.app

Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases are most common, with potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃) being widely used. mdpi.comresearchgate.netacs.org The strength and solubility of the base can significantly impact the reaction's success.

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Palladium SourceLigandBaseKey AdvantagesReference(s)
Pd(OAc)₂Dicyclohexylphosphino-basedK₃PO₄High activity for amino-heteroaryl halides organic-chemistry.org
Pd(OAc)₂(2-mesitylindenyl)dicyclohexylphosphineK₃PO₄High activity in water; ultra-low catalyst loading nih.gov
Pd(II) ComplexONO Pincer Ligand-Superior activity, recyclable, works in H₂O/Toluene researchgate.netconsensus.app
Pd(PPh₃)₄Triphenylphosphine (integral)K₃PO₄Commercially available, effective with 1,4-Dioxane mdpi.com

Scalability and Efficiency Considerations in Synthesis

Transitioning a synthetic route for a compound like this compound from a laboratory setting to large-scale industrial production introduces significant challenges. researchgate.net The principles of process chemistry prioritize safety, cost-effectiveness, robustness, and environmental impact.

Catalyst Loading and Cost: Palladium is an expensive and precious metal. A primary goal in process optimization is to minimize the catalyst loading, often expressed in mole percent (mol %) or parts per million (ppm). acs.orgnih.gov While a lab synthesis might use 5 mol % of a catalyst, an industrial process will aim for much lower levels, often below 0.1 mol %, to be economically viable. mdpi.comnih.gov Reducing catalyst loading also simplifies product purification, as palladium is a common contaminant that must be removed from active pharmaceutical ingredients (APIs).

Process Mass Intensity (PMI): Efficiency is often measured by Process Mass Intensity (PMI), which is the total mass of materials used (solvents, reagents, process water) divided by the mass of the final product. A high PMI indicates significant waste generation. Optimizing reactions to use less solvent, reducing the number of synthetic steps, and improving yields are all critical for lowering the PMI and making a process more sustainable. researchgate.net

Purification and Isolation: On a large scale, purification methods like column chromatography are often impractical and costly. The ideal process yields a product that can be isolated and purified by simple crystallization. This requires the synthesis to be highly selective, minimizing the formation of impurities that are difficult to separate.

Safety: The thermal safety of a process is paramount. Exothermic reactions must be well-understood and controllable to prevent thermal runaway. The use of large quantities of flammable solvents also requires stringent safety protocols and specialized equipment.

Reactivity of the Primary Amine Functionality

The primary amine group, -CH₂NH₂, attached to the phenyl ring is a potent nucleophile and a base. Its reactivity is typical of a primary benzylic amine, participating in a variety of fundamental organic reactions.

Nucleophilic Addition and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile. It readily attacks electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. These reactions are fundamental to building more complex molecular architectures.

For instance, the amine can participate in nucleophilic substitution reactions with alkyl halides. In these SN2-type reactions, the amine displaces a halide ion from the alkyl group. However, this process can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is also nucleophilic. researchgate.net Kinetic studies on related systems, such as the reactions of α-haloacetanilides with benzylamines, show that the reaction often proceeds through a tetrahedral intermediate, with the rate-limiting step being the expulsion of the leaving group. koreascience.kr

The nucleophilicity of the amine is central to its role in more complex transformations. Benzylamine (B48309) has been employed as a nucleophilic catalyst in "on-water" synthesis of quinolines, where it facilitates the reaction through conjugate addition, condensation, and elimination steps. organic-chemistry.org This highlights the potential of the amine group in this compound to act not just as a reactant but also as a catalyst in certain contexts.

Acylation and Alkylation Reactions

Acylation: Primary amines like this compound undergo facile acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. byjus.comyoutube.com This nucleophilic acyl substitution reaction results in the formation of a stable amide bond. The reaction involves the replacement of a hydrogen atom on the amine with an acyl group (R-C=O). byjus.com The high reactivity of acyl halides makes them effective reagents for this transformation, often proceeding smoothly to yield the corresponding N-benzylamide derivative. youtube.comdoubtnut.com

Table 1: Representative Acylation Reaction

Reactant 1Reactant 2ProductReaction Type
This compoundAcetyl ChlorideN-( (4-(Pyrazin-2-yl)phenyl)methyl)acetamideNucleophilic Acyl Substitution

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium salts. researchgate.netnih.gov More controlled and selective methods for the N-alkylation of benzylamines have been developed, including catalytic approaches using commercial nickel catalysts to couple benzyl (B1604629) alcohols with ammonia sources, a process known as the borrowing hydrogen methodology. nih.govnih.govacs.org Rhodium-catalyzed C-H alkylation of benzylamine derivatives has also been reported, showcasing advanced methods for forming C-C bonds adjacent to the amine. acs.org

Condensation Reactions

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. youtube.comyoutube.com This reaction typically occurs under mildly acidic conditions. The acid catalyzes the initial nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration step. youtube.com The reaction involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to yield the C=N double bond of the imine. youtube.com

These condensation reactions are reversible and are foundational in both synthetic chemistry and biochemistry. nih.govlatech.edu The formation of an imine from this compound and a suitable aldehyde or ketone would introduce a new point of structural diversity.

Table 2: General Condensation Reaction with a Carbonyl Compound

Amine ReactantCarbonyl Reactant (Example)IntermediateFinal Product
This compoundBenzaldehydeHemiaminalN-((4-(Pyrazin-2-yl)phenyl)methyl)-1-phenylmethanimine (Schiff Base)

Reactivity at the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character dictates its reactivity towards both aromatic substitution and coordination with metal ions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): The pyrazine ring is strongly deactivated towards electrophilic attack. slideshare.netgcwgandhinagar.com The electron-withdrawing nature of the two nitrogen atoms reduces the electron density of the ring carbons, making them less susceptible to reaction with electrophiles. libretexts.orgresearchgate.net Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the basic nitrogen atoms are protonated, which further increases the deactivation of the ring. gcwgandhinagar.com Consequently, electrophilic substitution on an unsubstituted pyrazine ring requires harsh conditions and is generally not a synthetically useful reaction. gcwgandhinagar.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution, especially if a good leaving group (like a halide) is present on one of the ring carbons. scribd.comthieme-connect.dewikipedia.org Nucleophilic attack is favored at the positions ortho and para to the ring nitrogens (the 2-, 3-, 5-, and 6-positions) because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms. stackexchange.comyoutube.com The presence of the (4-aminomethylphenyl) substituent on the pyrazine ring in the target molecule would likely have a minor electronic influence on the pyrazine ring's susceptibility to SNAr compared to the powerful deactivating effect of the ring nitrogens themselves.

Coordination Chemistry Potential

The two nitrogen atoms of the pyrazine ring possess lone pairs of electrons that are not part of the aromatic π-system. These lone pairs are available to coordinate with metal ions, making pyrazine and its derivatives excellent ligands in coordination chemistry. Pyrazine can act as a bridging ligand, linking two metal centers through its two nitrogen atoms, leading to the formation of coordination polymers.

Derivatives of pyrazine are known to form stable complexes with a variety of transition metals, such as ruthenium(III), copper(II), manganese(II), and iron(III). koreascience.kracs.org Spectroscopic studies of such complexes indicate that the pyrazine nitrogen atoms are directly involved in the coordination to the metal center. acs.org In the case of this compound, it is conceivable that it could act as a bidentate or even a tridentate ligand. The two pyrazine nitrogens and the primary amine nitrogen could all potentially coordinate to a metal center, leading to the formation of stable chelate rings. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric environment.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound contains functionalities that could potentially participate in intramolecular cyclization and rearrangement reactions, leading to the formation of novel heterocyclic systems.

A notable potential transformation is an intramolecular cyclization analogous to the Pictet-Spengler reaction. This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. While this compound is a benzylamine, derivatives where the amine is further functionalized to create a β-phenylethylamine-like structure could undergo such cyclizations. For example, if the aminomethyl group is part of a larger chain, cyclization onto the electron-rich pyrazine ring or the phenyl ring could be envisioned, although the latter is less nucleophilic.

Rearrangement reactions of N-aryl benzylamines have been documented, often under thermal conditions, leading to the migration of the benzyl group to the ortho- or para-positions of the aniline (B41778) nucleus. While this compound is not an N-aryl benzylamine, its N-substituted derivatives could potentially undergo similar rearrangements.

Functional Group Interconversions Involving the Core Structure

The aminomethyl and pyrazinyl moieties of the core structure can be subjected to a variety of functional group interconversions, further expanding the synthetic utility of this scaffold.

The primary amine of the aminomethyl group is a versatile functional handle. It can readily undergo N-acylation with acyl chlorides or anhydrides to form the corresponding amides. This transformation is not only a means of creating new derivatives but can also serve as a protecting strategy for the amine during other reactions.

Oxidation of the aminomethyl group can lead to the corresponding imine or, under harsher conditions, the carboxylic acid (benzoic acid derivative). Conversely, the pyrazine ring, being an electron-deficient heterocycle, can be susceptible to reduction. Catalytic hydrogenation can reduce the pyrazine ring to a piperazine, which would significantly alter the electronic properties and geometry of the molecule.

Functional GroupReagents and ConditionsTransformed Functional Group
Primary Amine (-NH₂)Acyl chloride, baseAmide (-NHCOR)
Primary Amine (-NH₂)Oxidizing agent (e.g., KMnO₄)Carboxylic acid (-COOH)
Pyrazine RingH₂, Pd/C or other reducing agentsPiperazine Ring

These interconversions allow for the fine-tuning of the molecule's properties and the introduction of new functionalities for further derivatization.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of (4-(Pyrazin-2-yl)phenyl)methanamine provides key information regarding the number of different types of protons, their electronic environment, and their connectivity. The transformation from the aldehyde precursor, 4-(Pyrazin-2-yl)benzaldehyde (B164228) , is clearly marked by the disappearance of the characteristic aldehyde proton signal (around δ 10.1 ppm) and the appearance of new signals corresponding to the newly formed aminomethyl group (-CH₂NH₂). rsc.org

The expected proton signals for This compound are:

Pyrazine (B50134) Ring Protons: The three protons on the pyrazine ring are expected to appear as distinct signals in the downfield region (typically δ 8.5-9.2 ppm) due to the deshielding effect of the two nitrogen atoms. rsc.orgchemicalbook.com Their specific shifts and coupling patterns (doublets, doublets of doublets) would confirm their relative positions.

Phenyl Ring Protons: The four protons on the para-substituted phenyl ring will appear as two distinct doublets, characteristic of an AA'BB' system, in the aromatic region (typically δ 7.5-8.2 ppm).

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two benzylic methylene protons is expected to appear around δ 3.9-4.2 ppm. This upfield shift compared to the aromatic protons is indicative of their attachment to an sp³-hybridized carbon.

Amine Protons (-NH₂): A broad singlet for the two amine protons would also be present. Its chemical shift is highly variable (typically δ 1.5-3.0 ppm) and depends on factors like solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.15s1HPyrazine H
~8.70d1HPyrazine H
~8.60d1HPyrazine H
~8.10d2HPhenyl H (ortho to pyrazine)
~7.55d2HPhenyl H (ortho to CH₂NH₂)
~4.00s2H-CH₂-
~1.90br s2H-NH₂
Note: Predicted values are based on analysis of the precursor 4-(Pyrazin-2-yl)benzaldehyde and general principles of NMR spectroscopy. Solvent: CDCl₃.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The conversion from the aldehyde precursor to the amine is unequivocally confirmed by the disappearance of the aldehyde carbonyl carbon signal (typically found at δ > 190 ppm) and the appearance of a signal for the benzylic methylene carbon at a much higher field (around δ 45 ppm).

The aromatic region of the spectrum would display signals for the nine distinct aromatic carbons (four from the phenyl ring and five from the pyrazine ring, though one is a quaternary carbon with no attached proton). The pyrazine carbons are typically found between δ 140-155 ppm. chemicalbook.com Quaternary carbons, those without attached protons, generally show signals of lower intensity.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ ppm)Assignment
~152.0Pyrazine C (quaternary)
~145.0Pyrazine CH
~144.0Phenyl C (quaternary)
~143.5Pyrazine CH
~142.5Pyrazine CH
~137.0Phenyl C (quaternary)
~129.5Phenyl CH
~127.0Phenyl CH
~45.5-CH₂-
Note: Predicted values are based on general principles and data from analogous structures. Solvent: CDCl₃.

While 1D NMR provides fundamental data, 2D NMR experiments are employed to definitively establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for example, confirming the adjacency of protons on the phenyl ring and within the pyrazine ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons directly with the carbons to which they are attached. It would be used to assign the signals for each specific CH group in the phenyl and pyrazine rings and to link the methylene proton signal to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula of This compound is C₁₁H₁₁N₃, with a monoisotopic mass of 185.0953 Da.

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.

Molecular Ion (M⁺): A peak corresponding to the intact molecular ion would be observed at an m/z of 185.

Fragmentation Pattern: The most characteristic fragmentation for a benzylamine (B48309) is the loss of the amino group. The base peak (the most intense peak in the spectrum) is expected to be from the highly stable benzylic cation formed by the loss of •NH₂.

[M-NH₂]⁺: A major fragment at m/z 169, corresponding to the [C₁₁H₉N₂]⁺ ion.

Further fragmentation could involve the loss of HCN from the pyrazine ring, leading to subsequent smaller fragments.

ESI is a soft ionization technique that typically leaves the molecule intact, making it ideal for accurate molecular weight determination.

Protonated Molecule [M+H]⁺: When analyzed in positive ion mode, the primary ion observed for This compound would be the protonated molecule, [C₁₁H₁₂N₃]⁺. High-resolution mass spectrometry (HRMS) would detect this ion at an m/z of 186.1031, confirming the elemental composition.

Adducts: It is also common to observe adducts with sodium [M+Na]⁺ (m/z 208.0850) or potassium [M+K]⁺ (m/z 224.0590), particularly if these salts are present as impurities.

In-source Fragmentation: While ESI is a soft technique, fragmentation can be induced in the ion source. This would likely yield the same primary fragment seen in EIMS, the [M+H-NH₃]⁺ ion at m/z 169.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound are characterized by distinct absorption and scattering bands corresponding to specific functional groups. The primary amine (-NH2) group exhibits characteristic symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum. The corresponding scissoring vibration is expected around 1600 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl and pyrazin-2-yl rings are anticipated to appear in the 3000-3100 cm⁻¹ range. The pyrazine ring, a diazine, has specific ring stretching and deformation modes. Studies on similar pyrazine derivatives have identified key vibrations that are also expected in the spectrum of the title compound. researchgate.net For instance, the C=N stretching vibrations within the pyrazine ring typically appear in the 1580-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are generally found below 900 cm⁻¹.

A summary of the expected key vibrational frequencies is provided in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)Asymmetric Stretch3400 - 3500
Amine (-NH₂)Symmetric Stretch3300 - 3400
Amine (-NH₂)Scissoring~1600
Aromatic C-HStretch3000 - 3100
Pyrazine RingC=N Stretch1580 - 1400
Phenyl RingC=C Stretch1600 - 1450
Aromatic C-HOut-of-plane Bend< 900

While IR and Raman spectroscopy are excellent for identifying functional groups, they can also offer insights into the molecule's conformation. The rotational freedom around the single bonds connecting the pyrazinyl, phenyl, and methanamine moieties can lead to different conformers. The vibrational frequencies of certain modes, particularly those involving the skeletal framework, can be sensitive to these conformational changes. High-resolution infrared spectroscopy, potentially in a molecular beam, could resolve the rotational structure and provide detailed information on the coupling of vibrational modes. dtic.mil Computational studies, in conjunction with experimental spectra, are often employed to assign vibrational modes to specific conformers and to understand the potential energy surface of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound. The spectrum is expected to be dominated by π→π* and n→π* transitions originating from the aromatic pyrazine and phenyl rings. The pyrazine moiety is known to exhibit two distinct near-UV absorption bands corresponding to these transitions. montana.edu

The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n→π* transitions, resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs in the pyrazine ring) to an antibonding π* orbital, are generally of lower intensity. The solvent environment can influence the wavelength of these transitions. For instance, a polar solvent is expected to cause a blue shift (to shorter wavelength) in the n→π* transition and a red shift (to longer wavelength) in the π→π* transition. montana.edu

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis data to assign the observed electronic transitions. physchemres.org

Transition TypeChromophoreExpected Wavelength Range (nm)
π→πPyrazine Ring, Phenyl Ring200 - 300
n→πPyrazine Ring300 - 350

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's chemical formula, C₁₁H₁₁N₃. This comparison is crucial for verifying the empirical formula and assessing the sample's purity. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition. While specific experimental data for this compound is not presented here, the theoretical values are provided below.

ElementSymbolTheoretical Mass %
CarbonC71.33
HydrogenH5.99
NitrogenN22.68

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for evaluating the purity of this compound. In this technique, the compound is passed through a nonpolar stationary phase (such as a C18 column) with a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature).

Purity is assessed by integrating the peak area of the analyte and any impurities detected in the chromatogram. A high-purity sample will exhibit a single major peak with minimal or no extraneous peaks. The development and validation of an HPLC method would involve optimizing parameters to ensure selectivity, precision, and accuracy. ptfarm.plnih.gov A typical RP-HPLC method for a compound of this nature might employ a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at a wavelength where the compound exhibits significant absorbance, such as around 239 nm or 285 nm. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of characterizing this compound, GC-MS provides critical information regarding its retention time under specific chromatographic conditions and its mass spectrum upon electron ionization, which in turn reveals its molecular weight and fragmentation pattern.

Predicted Retention Behavior

The retention time (t_R) of a compound in gas chromatography is fundamentally influenced by its volatility and its interactions with the stationary phase of the GC column. For this compound, its relatively high molecular weight and the presence of polar functional groups—the pyrazine ring and the primary amine—suggest a moderately long retention time on standard non-polar or semi-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. The elution would occur at a temperature sufficient to overcome intermolecular forces, including hydrogen bonding contributed by the amine group. The precise retention time is dependent on the specific GC parameters, including the column type, temperature program, and carrier gas flow rate. nih.gov

Predicted Mass Spectrum and Fragmentation Pattern

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically subjected to electron ionization (EI). The resulting mass spectrum is a fingerprint of the molecule, displaying the molecular ion (M⁺) and various fragment ions.

The molecular weight of this compound is 185.23 g/mol . Therefore, the molecular ion peak (M⁺) is expected to be observed at a mass-to-charge ratio (m/z) of 185. Given the presence of a nitrogen atom, this molecular ion will have an odd nominal mass, consistent with the nitrogen rule. whitman.edu The aromatic nature of both the phenyl and pyrazine rings is expected to confer significant stability to the molecular ion, likely resulting in a prominent peak in the mass spectrum. whitman.edu

The fragmentation of this compound under EI conditions can be predicted by considering the lability of its chemical bonds. The primary fragmentation pathways are anticipated to involve the cleavage of the benzylic C-C and C-N bonds, as well as characteristic fragmentations of the pyrazine ring.

A key fragmentation pathway for primary amines is the cleavage of the bond beta to the nitrogen atom. whitman.edu In the case of this compound, this corresponds to the cleavage of the bond between the phenyl ring and the methylene group. This would result in the formation of a resonance-stabilized (pyrazin-2-yl)phenyl cation and a CH₂NH₂ radical. However, the most common fragmentation for primary amines with an unbranched alpha carbon is the cleavage of the β-bond to produce a characteristic peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. whitman.edu

Another significant fragmentation is the loss of a hydrogen atom from the molecular ion to form a stable [M-1]⁺ ion, a common feature in the mass spectra of aromatic amines. whitman.edu Cleavage of the C-N bond can also occur, leading to the formation of a benzyl-type cation.

The pyrazine ring itself is known to undergo characteristic fragmentation, often involving the loss of a molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. researchgate.net This could lead to fragment ions at m/z values corresponding to [M - 27]⁺.

Based on these principles, a predicted fragmentation pattern and the corresponding major ions in the electron ionization mass spectrum of this compound are summarized in the table below.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonPredicted Relative AbundanceFragmentation Pathway
185[C₁₁H₁₁N₃]⁺ (Molecular Ion)HighIonization of the parent molecule
184[C₁₁H₁₀N₃]⁺ModerateLoss of a hydrogen radical from the molecular ion
158[C₁₀H₈N₂]⁺Moderate to HighLoss of HCN from the molecular ion
108[C₇H₈N]⁺ModerateCleavage of the C-C bond between the phenyl and pyrazinyl groups
106[C₇H₈]⁺ModerateLoss of the aminomethyl group
79[C₅H₃N₂]⁺ModerateFragmentation of the pyrazine ring
77[C₆H₅]⁺ModerateFragmentation of the phenyl group
30[CH₄N]⁺Highβ-cleavage of the amine

This table represents predicted data based on the chemical structure and known fragmentation patterns of similar compounds. Actual experimental data may vary.

Theoretical and Computational Chemistry Studies of 4 Pyrazin 2 Yl Phenyl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular structures, energies, and various other chemical properties. weizmann.ac.il DFT, particularly with hybrid functionals like B3LYP, is a common choice for balancing computational cost and accuracy in studying organic molecules. nih.govnih.gov

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until the total energy of the system is minimized. For (4-(Pyrazin-2-yl)phenyl)methanamine, this would involve determining the most stable rotational positions (dihedral angles) of the pyrazine (B50134) ring relative to the phenyl ring, and the orientation of the aminomethyl (-CH₂NH₂) group.

The result is an optimized structure with specific bond lengths, bond angles, and dihedral angles. While specific data for the target molecule is unavailable, studies on related structures, such as those containing pyrazole (B372694) and thiazole (B1198619) rings, demonstrate that DFT methods can predict these parameters with high accuracy, often showing good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net The energetic landscape can be explored by systematically rotating specific bonds to identify different conformers and the energy barriers between them.

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. thaiscience.info

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η) as ω = μ² / (2η), where μ = (E_HOMO + E_LUMO) / 2. A higher electrophilicity index indicates a better electrophile. nih.gov

These descriptors are invaluable for predicting how a molecule will interact with other reagents. For instance, the electrophilicity index can help determine if a molecule is more likely to participate in reactions as an electrophile or a nucleophile. thaiscience.info

Conformational Analysis and Interconversion Pathways

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. researchgate.net For this compound, the key rotational bonds are between the pyrazine and phenyl rings, and between the phenyl ring and the methanamine group.

A potential energy surface (PES) scan is performed computationally by systematically rotating a specific dihedral angle and calculating the energy at each step. researchgate.net This process identifies the most stable conformer (global minimum) and other local energy minima (other stable conformers). The energy maxima between these minima represent the transition states and provide the energy barriers for interconversion. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental results to confirm the molecular structure. nih.govresearchgate.net

Vibrational Spectra Simulation

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. researchgate.net After geometry optimization, a frequency calculation is performed. This computation provides the vibrational frequencies and their corresponding intensities. researchgate.net The results are often scaled by a factor to correct for systematic errors in the theoretical method and to improve agreement with experimental FT-IR and FT-Raman spectra. nih.gov

This correlation between theoretical and experimental spectra is a powerful method for structural elucidation. researchgate.net By assigning calculated vibrational modes (e.g., C-H stretching, N-H bending, ring vibrations) to observed peaks, researchers can confirm the presence of specific functional groups and verify the optimized molecular geometry. researchgate.net

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of novel compounds. For this compound, theoretical calculations can provide valuable insights into its spectral characteristics prior to or in conjunction with experimental determination. Density Functional Theory (DFT) is a widely used method for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgmdpi.com

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, studies on various organic molecules, including those with heterocyclic moieties, have systematically evaluated different levels of theory to establish reliable protocols. rsc.orgmdpi.com For nitrogen-containing heterocycles, specific linear regression models are often developed to correlate the calculated isotropic shielding values with experimental chemical shifts, improving the accuracy of the predictions. rsc.org

Data-driven approaches, leveraging machine learning and neural networks, have also emerged as rapid and increasingly accurate methods for predicting NMR chemical shifts. researchgate.netnih.govnih.gov These methods are trained on large databases of experimental and/or calculated NMR data and can predict chemical shifts based on molecular descriptors. researchgate.netnih.gov The combination of DFT calculations with machine learning models has shown to further enhance prediction accuracy for both ¹H and ¹³C chemical shifts. nih.gov

Table 1: Typical Mean Absolute Errors (MAE) in Computationally Predicted NMR Chemical Shifts for Organic Molecules

NucleusPrediction MethodTypical MAE (ppm)Reference
¹HDFT (GIAO)0.1 - 0.3 researchgate.netnih.gov
¹³CDFT (GIAO)1.0 - 5.0 mdpi.comnih.gov
¹⁵NDFT (GIAO)5.0 - 10.0 rsc.org
¹HMachine Learning0.1 - 0.25 researchgate.netnih.gov
¹³CMachine Learning0.9 - 1.5 nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that can be difficult to observe experimentally. For this compound, computational studies can be employed to understand its reactivity, particularly concerning the pyrazine and methanamine moieties.

Studies on related pyrazine and quinoxaline (B1680401) (a fused pyrazine-benzene system) derivatives have demonstrated the utility of DFT in mapping out reaction energy profiles. researchgate.netmdpi.comnih.gov For instance, the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) has been investigated computationally, revealing the crucial role of catalysts like water, methanol (B129727), and acetic acid in the elementary steps of the reaction. researchgate.netnih.gov These studies highlight the potential for similar computational approaches to be applied to reactions involving the pyrazine ring of this compound.

Furthermore, computational modeling can shed light on the regioselectivity of reactions. In the case of substituted pyrazines, the position of substituents can direct the course of a reaction, and computational analysis of the electron density and molecular orbitals can explain these directing effects. For example, in the synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines, computational studies could help rationalize the observed yields and regioselectivity of the Groebke-Blackburn-Bienaymé multi-component reaction. researchgate.net

An in silico mechanistic study of a reaction involving this compound, such as its synthesis or a subsequent functionalization, would typically involve the following steps:

Identification of plausible reaction pathways.

Geometry optimization of reactants, intermediates, transition states, and products.

Calculation of the energies of these species to construct a potential energy surface.

Frequency calculations to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies.

Analysis of the electronic structure (e.g., charge distribution, frontier molecular orbitals) to understand the bonding changes throughout the reaction.

Such studies can provide a detailed, atomistic understanding of the reaction mechanism, guiding the optimization of reaction conditions and the design of new synthetic routes.

Studies on Intermolecular Interactions and Hydrogen Bonding

The intermolecular interactions of this compound, particularly hydrogen bonding, are crucial in determining its solid-state structure, physical properties, and interactions with biological targets. Computational chemistry offers a powerful lens to investigate these non-covalent interactions. The molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atoms of the pyrazine ring).

Theoretical studies on pyrazine itself have shown that the nitrogen lone pairs are effective hydrogen bond acceptors. scielo.org.mx In complexes with water, for example, a planar hydrogen-bonded structure is formed where the water molecule lies in the plane of the pyrazine ring.

For more complex systems, computational methods like Hirshfeld surface analysis and the quantum theory of atoms in molecules (AIM) are employed to visualize and quantify intermolecular contacts. mdpi.comresearchgate.net Hirshfeld surface analysis can map the close contacts in a crystal structure, providing a fingerprint of the intermolecular interactions. The AIM theory can be used to characterize the nature and strength of hydrogen bonds based on the topology of the electron density. researchgate.net

In related systems, such as 4-anilino-5-fluoroquinazolines, a combination of experimental NMR data and DFT calculations has been used to characterize weak intramolecular N-H···F hydrogen bonds. nih.gov This approach could be similarly applied to investigate potential intramolecular interactions in conformers of this compound.

A computational study of the intermolecular interactions of this compound would likely focus on:

Dimerization and Self-Assembly: Investigating the preferred hydrogen bonding motifs, such as N-H···N interactions between the amine group of one molecule and the pyrazine nitrogen of another.

Solvation: Modeling the interactions with solvent molecules to understand solubility and the influence of the solvent on conformation.

Table 2: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
-NH₂ (amine)N (pyrazine)Intermolecular N-H···N
-NH₂ (amine)-NH₂ (amine)Intermolecular N-H···N
C-H (phenyl/pyrazine)N (pyrazine)Weak C-H···N
-NH₂ (amine)Solvent (e.g., water)Solute-Solvent

Investigation of Tautomerism and Acid-Base Equilibria in Related Systems

The potential for tautomerism and the acid-base properties of a molecule are fundamental to its chemical behavior and biological activity. For this compound, computational studies can provide valuable predictions of these properties.

Tautomerism: While the this compound molecule in its ground state is not expected to exhibit significant tautomerism, computational studies on related heterocyclic systems have been crucial in determining the predominant tautomeric forms. For example, in pyrazinamide, computational studies have shown that the keto tautomer is the most stable form, a stability that is influenced by intramolecular hydrogen bonding. researchgate.net Similarly, studies on substituted 2-hydroxypyridines and pyrazolones have used computational methods in conjunction with spectroscopic data to elucidate the tautomeric equilibria in different solvents. mdpi.comresearchgate.net These studies typically involve calculating the relative energies and Gibbs free energies of the possible tautomers to predict their populations at equilibrium.

Acid-Base Equilibria: The pyrazine ring in this compound contains two basic nitrogen atoms, and the methanamine group is also basic. Computational methods can be used to predict the protonation sites and the corresponding pKa values.

Quantum chemical approaches, often combined with a continuum solvent model, can calculate the free energy change associated with protonation or deprotonation. nih.govsemanticscholar.org For instance, studies on pyrimidines and related compounds have successfully used DFT calculations to estimate pKa values for both cation-to-neutral and neutral-to-anion dissociations, achieving good correlation with experimental data. nih.govsemanticscholar.org

A computational investigation of the acid-base properties of this compound would involve:

Modeling the neutral molecule and its possible protonated forms (at the pyrazine nitrogens and the amine nitrogen).

Calculating the free energies of these species in the gas phase and in solution.

Determining the relative energies to predict the most likely site of protonation. The pyrazine nitrogen meta to the phenyl group is often predicted to be the preferred protonation site in similar systems. researchgate.net

Using established theoretical cycles and correlations to estimate the pKa values for the different protonation equilibria.

These theoretical predictions are invaluable for understanding how the molecule will behave in different pH environments, which is critical for applications in medicinal chemistry and materials science.

Role of 4 Pyrazin 2 Yl Phenyl Methanamine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

One common strategy involves the reaction of the primary amine with dicarbonyl compounds or their equivalents to form five- or six-membered rings. For instance, condensation with β-dicarbonyl compounds can lead to the formation of substituted pyrimidines or related heterocyclic systems. These pyrimidine derivatives are of significant interest due to their prevalence in biologically active molecules. researchgate.netmdpi.com

Furthermore, the amine group can be transformed into other functional groups that facilitate cyclization. For example, conversion to a hydrazine derivative would open pathways to the synthesis of triazoles and other related heterocycles through reactions with appropriate reagents. frontiersin.orgnih.govorganic-chemistry.org The synthesis of 1,2,4-triazoles, for example, can be achieved through the reaction of hydrazines with formamide under microwave irradiation. organic-chemistry.org

The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines and related fused heterocyclic systems, represents another potential application for this building block. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While (4-(Pyrazin-2-yl)phenyl)methanamine is a benzylamine (B48309) rather than a β-arylethylamine, analogous cyclizations onto electron-rich aromatic or heteroaromatic systems are conceivable under appropriate conditions.

The formation of Schiff bases through condensation with aldehydes and ketones is a fundamental transformation. scirp.orgresearchgate.netaaup.edunih.gov These imines can then undergo further reactions, such as cyclization or reduction, to generate more complex heterocyclic structures. For example, the Schiff base could be a precursor in the synthesis of various fused heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Potentially Synthesized from this compound

Heterocyclic SystemPotential Synthetic Precursors from this compoundGeneral Reaction Type
Pyrimidines This compound and a 1,3-dicarbonyl compoundCondensation/Cyclization
Triazoles Hydrazine derivative of this compoundCyclization with a one-carbon unit
Fused Heterocycles This compoundIntramolecular cyclization (e.g., Pictet-Spengler type)
Other N-Heterocycles Schiff base derivativesCycloaddition or other cyclization reactions

Scaffold for Complex Molecular Architectures and Hybrid Compounds

The rigid phenyl-pyrazine core of this compound makes it an excellent scaffold for the construction of complex molecular architectures and hybrid compounds. The term "scaffold" in this context refers to a central molecular framework upon which additional chemical moieties can be appended to create larger, more intricate structures.

The primary amine provides a convenient attachment point for a wide variety of substituents through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. This allows for the systematic modification of the molecule's properties, a strategy often employed in medicinal chemistry to explore structure-activity relationships. nih.gov

The synthesis of hybrid molecules, where two or more distinct pharmacophores are covalently linked, is a growing area of drug discovery. This compound can serve as a linker or a core component in such hybrids. For instance, the pyrazine (B50134) moiety is a known pharmacophore in several therapeutic agents, and by coupling other bioactive fragments to the aminomethyl group, novel hybrid drugs with potentially enhanced or dual activities can be generated.

In the realm of supramolecular chemistry, the defined geometry and potential for hydrogen bonding and π-π stacking interactions make this molecule a candidate for the design of self-assembling systems. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the phenyl and pyrazine rings can participate in aromatic stacking, leading to the formation of ordered supramolecular structures.

Applications in Materials Chemistry and Related Chemical Sciences

The incorporation of this compound into polymeric and solid-state materials offers a route to new functional materials with tailored properties. The bifunctional nature of the molecule allows it to be used as a monomer or a cross-linking agent in polymerization reactions.

For example, the primary amine can react with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The pyrazine units incorporated into the polymer backbone can influence the material's thermal stability, electronic properties, and morphology. Pyrazine-containing polymers have been investigated for applications such as fluorescent sensors and for their adsorption capabilities. nih.gov

In the field of porous materials, this compound is a potential building block for the synthesis of Covalent Organic Frameworks (COFs) . researchgate.netnih.govresearchgate.netnih.gov COFs are crystalline porous polymers with well-defined structures and high surface areas. The amine functionality can undergo condensation reactions with multi-aldehyde linkers to form imine-linked COFs. The pyrazine nitrogen atoms within the COF pores could provide sites for gas adsorption, catalysis, or sensing. Pyrazine-linked COFs have been explored for their electronic properties and applications in energy storage. nih.govresearchgate.net

Furthermore, the pyrazine moiety is known to be a component of some luminescent materials. By incorporating this compound into larger conjugated systems or polymers, it may be possible to develop new fluorescent materials for applications in optoelectronics and chemical sensing. nih.gov

Ligand Design in Coordination Chemistry

The pyrazine ring of this compound contains two nitrogen atoms that can act as Lewis bases, making it an excellent ligand for coordination to metal ions. The nitrogen atoms are in a 1,4-relationship, which allows the pyrazine to act as a bridging ligand, connecting two metal centers to form coordination polymers or metal-organic frameworks (MOFs) . nih.govmdpi.commdpi.com

The aminomethyl group provides an additional potential coordination site. Depending on the metal ion and reaction conditions, the molecule could act as a bidentate ligand, chelating to a single metal center through one of the pyrazine nitrogens and the amine nitrogen. This chelation can lead to the formation of stable, discrete metal complexes. mdpi.comnih.gov

The combination of a bridging pyrazine and a potentially chelating amino group offers rich possibilities for the design of coordination compounds with diverse structures and properties. The resulting metal complexes could find applications in catalysis, magnetism, and as functional materials. For example, pyrazine-containing coordination polymers have been shown to exhibit interesting magnetic phenomena and spin-crossover behavior. nih.gov

The synthesis of metal complexes with pyrazolone-based ligands, which share some structural similarities with pyrazine derivatives, has been extensively studied, highlighting the versatility of such nitrogen-containing heterocycles in coordination chemistry. mdpi.comnih.gov The specific electronic and steric properties of the this compound ligand would be expected to influence the geometry and reactivity of the resulting metal complexes.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Resulting Structure
Monodentate Coordination through one pyrazine nitrogen.Simple metal complex
Bidentate Bridging Coordination of both pyrazine nitrogens to two different metal centers.Coordination polymer or MOF
Bidentate Chelating Coordination of one pyrazine nitrogen and the aminomethyl nitrogen to the same metal center.Stable mononuclear complex
Tridentate Bridging/Chelating A combination of bridging and chelating modes.Complex coordination network

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for obtaining (4-(Pyrazin-2-yl)phenyl)methanamine and its precursors often rely on classical cross-coupling reactions, which may involve expensive catalysts, harsh conditions, or generate significant waste. The future of synthesizing this and related compounds lies in the development of more atom-economical, environmentally benign, and sustainable methods.

Another promising avenue is the exploration of novel catalytic systems. While palladium is a common catalyst in cross-coupling, investigating catalysts based on more abundant and less toxic metals is crucial for sustainable chemistry.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Catalyst Type Key Advantages Potential Challenges
Traditional Cross-Coupling Palladium, Copper Well-established, versatile Catalyst cost, potential metal contamination, byproduct generation
Acceptorless Dehydrogenative Coupling Manganese, Iron Atom-economical, sustainable, uses earth-abundant metals May require higher temperatures, substrate scope may be limited

| Photoredox Catalysis | Ruthenium, Iridium or Organic Dyes | Mild reaction conditions, high functional group tolerance | Requires specialized photoreactor equipment, potential for side reactions |

Exploration of Unconventional Reactivity and Transformation Pathways

The pyrazine (B50134) ring in this compound is electron-deficient, which typically directs nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org While this is a known pathway, future work should explore less conventional transformations to access novel chemical space.

One area of interest is the direct C-H functionalization of the pyrazine ring. This would bypass the need for pre-installed leaving groups, offering a more direct route to substituted analogs. Another promising direction is the application of desulfinative cross-coupling reactions. This method has proven effective for linking 6-membered aza-aromatic rings, like pyrazine, to other (hetero)aromatics and could be a powerful tool for creating complex derivatives of the title compound. acs.org

The reactivity of the benzylic amine also warrants further investigation. Beyond typical acylation or alkylation, enzymatic transformations or photoredox-catalyzed reactions could provide access to new products under mild conditions. nih.gov The interplay between the pyrazine and phenylmethanamine moieties could lead to interesting intramolecular cyclization reactions, potentially forming novel fused heterocyclic systems.

Advanced Computational Modeling for Deeper Chemical Understanding

To guide and accelerate experimental work, advanced computational modeling is an indispensable tool. nih.gov Density Functional Theory (DFT) and other computational methods can provide deep insights into the structure, electronics, and reactivity of this compound. nih.gov

Specifically, computational studies can be employed to:

Predict Reaction Outcomes: Model transition states and reaction pathways to predict the feasibility and regioselectivity of proposed transformations, saving significant experimental time and resources.

Elucidate Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds and to understand the electronic structure of the molecule.

Analyze Intermolecular Interactions: Investigate how the molecule might interact with biological targets or other molecules. Understanding the nature of hydrogen bonds, π-interactions, and other non-covalent forces is crucial for rational drug design. acs.org The pyrazine moiety is known to be a versatile interaction partner in biological systems. acs.org

Predictive models for mixture toxicity and synergistic effects, which have been developed for other classes of chemicals, could also be adapted to assess the potential biological impact of the target compound and its derivatives in more complex environments. nih.gov

Design and Synthesis of Chemically Modifiable Analogs

Systematic modification of the this compound scaffold is essential for exploring its potential applications, particularly in medicinal chemistry and materials science. The design and synthesis of a library of analogs will allow for comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov

Modifications can be targeted at several positions:

The Pyrazine Ring: Introduction of various substituents (e.g., alkyl, halogen, methoxy (B1213986) groups) onto the pyrazine ring to modulate its electronic properties and steric profile.

The Phenyl Ring: Substitution on the phenyl ring can alter the molecule's conformation and lipophilicity.

The Methanamine Group: N-alkylation, N-acylation, or conversion to other functional groups (e.g., amides, sulfonamides) can significantly impact the compound's properties.

The synthesis of hybrid molecules, where the this compound core is linked to other pharmacologically relevant scaffolds like triazoles or quinobenzothiazines, represents another exciting frontier. mdpi.com

Table 2: Proposed Analogs for Synthesis and Evaluation

Analog Modification Site Rationale for Synthesis
(4-(5-Chloropyrazin-2-yl)phenyl)methanamine Pyrazine Ring Introduce a halogen for potential halogen bonding and as a handle for further cross-coupling reactions.
(4-(Pyrazin-2-yl)-3-methoxyphenyl)methanamine Phenyl Ring Modulate electronic properties and hydrogen bonding capacity of the phenyl ring.
N-((4-(Pyrazin-2-yl)phenyl)methyl)acetamide Methanamine Group Introduce an amide functionality to alter solubility and hydrogen bonding patterns.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis, optimization, and screening of this compound and its analogs, the integration of flow chemistry and automated synthesis platforms is paramount. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. galchimia.commdpi.com

Reactions that are difficult or hazardous to perform in batch, such as those requiring high temperatures and pressures or involving unstable intermediates, can often be carried out safely and efficiently in a continuous-flow system. galchimia.com For example, the synthesis of pyrazine derivatives has been successfully demonstrated in continuous-flow microreactors, significantly reducing reaction times and improving yields. researchgate.net

Automated synthesis platforms can be used to rapidly generate libraries of analogs in a parallel format. researchgate.netresearchgate.net By combining automated synthesis with high-throughput screening, the process of identifying compounds with desired properties can be dramatically accelerated. The modular nature of these platforms allows for the rapid exploration of different building blocks and reaction conditions, facilitating the efficient mapping of the chemical space around the this compound scaffold. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Heterocycle Production

Parameter Batch Synthesis Flow Chemistry
Reaction Time Hours to days Minutes to hours mdpi.com
Scalability Difficult, requires re-optimization Straightforward by running for longer times
Safety Handling of large quantities of hazardous materials Small reaction volumes, better heat and mass transfer
Reproducibility Can be variable High, due to precise control over parameters galchimia.com

| Process Integration | Difficult | Synthesis, purification, and analysis can be integrated galchimia.com |

Q & A

Q. What are the optimal synthetic routes for preparing (4-(Pyrazin-2-yl)phenyl)methanamine with high purity?

  • Methodological Answer : Synthesis typically involves coupling pyrazine derivatives with substituted benzylamines. For example, a Buchwald-Hartwig amination or Ullmann coupling can link pyrazin-2-yl groups to a brominated phenylmethanamine precursor . Reaction optimization (e.g., temperature control at 80–100°C, palladium catalysts, and ligand systems like Xantphos) improves yield (≥70%) and minimizes by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and amine proton integration. High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~199.22 g/mol). HPLC (C18 column, acetonitrile/water gradient) assesses purity, with UV detection at 254 nm. For stability, monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using LC-MS .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the amine group. Stability assays show <5% degradation over 6 months under these conditions. Avoid aqueous or acidic environments to prevent hydrolysis of the pyrazine-phenyl bond .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :
  • Protection of the amine group : Use tert-butoxycarbonyl (Boc) protection during coupling reactions to prevent unwanted nucleophilic substitutions .
  • Catalyst tuning : Palladium acetate with sterically hindered ligands (e.g., DavePhos) reduces homocoupling by-products .
  • Reaction monitoring : In situ FTIR or GC-MS tracks intermediate formation, enabling real-time adjustments .

Q. How does the pyrazine ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G*) reveal the pyrazine ring’s electron-deficient nature enhances electrophilic aromatic substitution at the para-phenyl position. The lone pairs on pyrazine nitrogen atoms facilitate hydrogen bonding with biological targets (e.g., enzyme active sites). Comparative studies with pyridine analogs (e.g., (4-(Pyridin-2-yl)phenyl)methanamine) show a 15% higher binding affinity for serotonin receptors due to pyrazine’s stronger dipole moment .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate binding to targets like monoamine oxidases (MAOs) using crystal structures (PDB: 2BXR). Pyrazine’s planar geometry favors π-π stacking with aromatic residues (e.g., Tyr398 in MAO-B).
  • Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns simulations. Solvation-free energy calculations (MM-PBSA) quantify binding strength (ΔG ~ –8.2 kcal/mol) .

Q. How can structural modifications enhance the compound’s selectivity for specific enzymatic targets?

  • Methodological Answer :
  • Substitution at the methanamine group : Introducing methyl or ethyl groups reduces off-target binding (e.g., dopamine D3 vs. D2 receptors).
  • Heterocycle replacement : Replacing pyrazine with triazine increases polarity, improving solubility but reducing blood-brain barrier penetration. SAR studies recommend balancing lipophilicity (logP ~2.5) and topological polar surface area (TPSA ~50 Ų) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.